ethylene sulfone

Beschreibung

Significance of the Sulfone Moiety in Contemporary Organic and Materials Chemistry

The sulfone group (R-S(=O)₂-R') is a critical functional group in the landscape of modern chemistry. innovareacademics.in Sulfones are recognized for their high thermal and chemical stability, which makes them valuable components in high-performance polymers and engineering plastics. wikipedia.orgmdpi.com The strong electron-withdrawing nature of the sulfonyl group can activate adjacent chemical bonds, rendering them useful as intermediates in a variety of organic transformations. iomcworld.com

In materials science, the incorporation of sulfone moieties into polymer backbones, such as in poly(ether sulfone)s (PES), imparts desirable properties including high-temperature resistance, mechanical strength, and chemical inertness. wikipedia.orgresearchgate.net These characteristics have led to their use in demanding applications like membranes for gas separation and water purification, as well as in the aerospace and automotive industries. mdpi.comgoogle.com Furthermore, the polarity and stability of the sulfone group are advantageous in the development of advanced electrolyte materials for energy storage devices. mdpi.comdoaj.org In the realm of organic synthesis, sulfones serve as versatile building blocks and are integral to the structure of numerous pharmaceuticals and agrochemicals. innovareacademics.inresearchgate.net

Historical Context of Thiirane (B1199164) 1,1-Dioxide Discovery and Foundational Studies

The study of thiiranes, also known as ethylene (B1197577) sulfides, began in the early 20th century with the synthesis of the parent compound, ethylene sulfide (B99878) (C₂H₄S). wikipedia.org These three-membered sulfur-containing heterocycles were noted for their high reactivity, a consequence of their significant ring strain. The exploration of thiirane derivatives expanded significantly in the mid-20th century, driven by the need for new monomers for polymerization and the discovery of their utility in various industrial applications.

The synthesis and characterization of thiirane 1,1-dioxide, or ethylene sulfone, represented a key advancement in the field. Early studies focused on understanding the influence of the oxidized sulfur center on the ring's stability and reactivity. The oxidation of the sulfur atom to a sulfone was found to dramatically alter the electronic properties and subsequent chemical behavior of the ring. Foundational research elucidated the thermal decomposition pathways of this compound and its propensity to undergo ring-opening reactions, which paved the way for its use as a precursor in organic synthesis and polymer chemistry. A notable reaction involving intermediates of this type is the Ramberg-Bäcklund reaction, which typically involves the conversion of α-halo sulfones into alkenes via a thiirane 1,1-dioxide intermediate. thieme-connect.de

Classification and Structural Aspects within Organosulfur Compounds

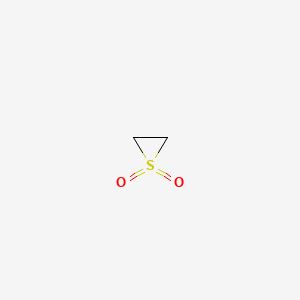

This compound belongs to the class of organosulfur compounds, which are organic molecules containing a carbon-sulfur bond. wikipedia.org More specifically, it is classified as a cyclic sulfone. The general structure of a sulfone features a sulfur atom connected to two oxygen atoms via double bonds and to two carbon atoms. innovareacademics.in In the case of this compound, the two carbon atoms are part of a three-membered ring.

The geometry of the thiirane 1,1-dioxide ring is highly strained due to the small bond angles imposed by the three-membered ring structure. This strain is a defining feature of the molecule and is the primary reason for its high reactivity. Spectroscopic studies, including infrared and mass spectrometry, have been crucial in characterizing the structure and bonding within this compound and related compounds. researchgate.netaip.org The absorption spectra provide insights into the vibrational frequencies of the C-H and S=O bonds, confirming the molecular structure. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂H₄O₂S ontosight.ai |

| Molar Mass | 106.144 g/mol nist.gov |

| Appearance | Colorless, crystalline solid ontosight.ai |

| Melting Point | 74-75 °C ontosight.ai |

| CAS Number | 1782-89-4 chemicalbook.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

thiirane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPGACXRPVDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

862377-86-4 | |

| Record name | Thiirane, 1,1-dioxide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862377-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00170439 | |

| Record name | Thiirane, 1,1-dioxide- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-89-4 | |

| Record name | Thiirane, 1,1-dioxide- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiirane, 1,1-dioxide- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of Ethylene Sulfone

Nucleophilic Ring-Opening Reactions of Thiirane (B1199164) 1,1-Dioxide

The reaction of thiirane 1,1-dioxide with nucleophiles can proceed through several distinct pathways, largely dictated by the nature of the nucleophile and the reaction conditions. The inherent ring strain and the electron-withdrawing sulfonyl group activate the ring for nucleophilic attack at both the carbon and sulfur atoms. scribd.com

The reaction of ethylene (B1197577) sulfone with hydroxide (B78521) and alkoxide nucleophiles has been shown to proceed via two primary, competing pathways. iupac.org These pathways are distinguished by their kinetic order with respect to the nucleophile. iupac.orguwo.ca

One pathway is first-order in hydroxide (or alkoxide). iupac.orguwo.ca This process involves the direct nucleophilic attack of the hydroxide ion on the electrophilic sulfur atom of the sulfone. uwo.cauwo.ca This attack leads to the formation of a transient, five-membered ring-like transition state or a trigonal-bipyramidal intermediate. iupac.org

The second mechanistic route is second-order with respect to the hydroxide ion. iupac.orguwo.ca This pathway is believed to involve a subsequent reaction of the initially formed intermediate. This can occur either through deprotonation by a second hydroxide ion to form a dianionic species or by the addition of another hydroxide to create an octahedral intermediate. uwo.ca In protic media like water or methanol (B129727), the first-order pathway involves the monoanionic intermediate reacting with the solvent, while the second-order pathway involves its reaction with another hydroxide or alkoxide ion. iupac.org

The reaction of ethylene sulfone with aqueous hydroxide yields a mixture of products, primarily ethanesulfonate (B1225610), ethylene, and sulfite (B76179) anions. iupac.orgcdnsciencepub.com The relative amounts of these products are highly dependent on the reaction pathway, which is influenced by the concentration of the hydroxide ion. iupac.org

Ethanesulfonate Formation: This product is the major outcome of the reaction pathway that is first-order in hydroxide. iupac.orguwo.ca After the initial attack of a hydroxide ion on the sulfur atom, the resulting intermediate reacts with a water molecule to yield the ethanesulfonate anion. iupac.org

Ethylene and Sulfite Formation: These products are characteristic of the Ramberg-Bäcklund reaction and are formed through the pathway that is second-order in hydroxide. iupac.org This pathway involves a cheletropic extrusion, where the intermediate decomposes to release the stable molecules of ethylene and the sulfite dianion. iupac.org

An earlier study had incorrectly identified 2-hydroxyethanesulfinate as the major product of the reaction between this compound and aqueous barium hydroxide. iupac.orgcdnsciencepub.com However, subsequent reexamination proved that ethanesulfonate, along with ethylene and sulfite, were the principal products, with the sulfinate being only a minor component. iupac.orgcdnsciencepub.com

The product distribution for the reaction in aqueous hydroxide is detailed in the table below.

| Pathway | Order in [OH⁻] | Major Products | Minor Products |

| Path A | First | Ethanesulfonate | 2-Hydroxyethanesulfinate |

| Path B | Second | Ethylene, Sulfite | - |

The formation of a pentacoordinated sulfur intermediate is a cornerstone of the proposed mechanisms for the nucleophilic ring-opening of this compound. iupac.orguwo.ca When a nucleophile, such as a hydroxide ion, attacks the sulfur atom, the sulfur expands its valence shell to accommodate the incoming ligand, forming a transient trigonal-bipyramidal structure. iupac.orguwo.ca In this intermediate, the central sulfur atom is bonded to five other atoms or groups. Such species are also referred to as sulfuranes. core.ac.uk

The existence of these hypervalent intermediates is supported by kinetic data and product analysis. iupac.orguwo.ca For instance, the two distinct reaction pathways observed in the reaction with hydroxide—first-order and second-order—are best explained by the formation of a monoanionic, pentacoordinated intermediate which can then undergo further reaction with either the solvent or another hydroxide ion. iupac.org The concept of hypervalent bonding, involving a three-centered-four-electron bond, helps to describe the structure of these intermediates without invoking d-orbital participation. core.ac.uk These intermediates are generally unstable and tend to revert to a more stable valency by expelling a ligand or a pair of coupled ligands. core.ac.uk

Hydrophobic interactions and the aggregation of reactants can significantly influence the kinetics of reactions involving sulfonyl compounds, including this compound. iupac.orguwo.ca While direct studies on this compound are limited, research on analogous reactions of arenesulfonyl chlorides with amines in aqueous media shows that the reaction rates increase with the size of the alkyl groups on the amine. iupac.org This trend suggests the involvement of hydrophobic effects, where nonpolar portions of the reactant molecules associate in the aqueous environment. iupac.orguwo.ca

This association can lead to the formation of reactant aggregates or micelle-like structures, which can catalyze the reaction. unive.it In these aggregates, the local concentration of reactants is higher, leading to an increased collision frequency and reaction rate. unive.it The catalytic effect depends on the interactions between the aggregates and the transition state of the reaction. unive.it For reactions involving charged nucleophiles and neutral substrates, the formation of a "pseudo-micellar phase" can alter the distribution of reactants between the bulk aqueous phase and the aggregate, accelerating the reaction. unive.it This principle suggests that in reactions of this compound, particularly with larger organic nucleophiles, hydrophobic association could play a crucial role in the reaction kinetics. iupac.orguwo.ca

Role of Pentacoordinated Sulfur Intermediates

Role of this compound in the Ramberg-Bäcklund Reaction Pathway

The Ramberg-Bäcklund reaction is a classic method for synthesizing alkenes from α-halo sulfones. wikipedia.orgchem-station.com this compound (thiirane 1,1-dioxide) is not a starting material for this reaction but represents the core structure of the key intermediate, an episulfone. wikipedia.orgnumberanalytics.com Understanding the reactivity of this compound provides insight into the final, product-forming step of the Ramberg-Bäcklund rearrangement. uwo.ca

The Ramberg-Bäcklund reaction mechanism begins with the deprotonation of an α-halo sulfone at the α'-carbon (the carbon not bearing the halogen) by a strong base. wikipedia.orgchem-station.comnumberanalytics.com This step generates a carbanion, which is stabilized by the adjacent electron-withdrawing sulfonyl group. numberanalytics.com

The key steps are as follows:

Deprotonation: A base abstracts an acidic proton from the carbon alpha to the sulfonyl group, forming a carbanion. numberanalytics.com

Intramolecular Nucleophilic Substitution: The resulting carbanion acts as an internal nucleophile, attacking the carbon atom that bears the halogen. This intramolecular SN2 reaction displaces the halide ion and forms a strained, three-membered cyclic sulfone, known as an episulfone or thiirane 1,1-dioxide. wikipedia.orgnumberanalytics.com

Cheletropic Extrusion: The episulfone intermediate is thermally unstable and readily decomposes. wikipedia.org It undergoes a concerted cheletropic extrusion, releasing gaseous sulfur dioxide (SO₂) and forming the final alkene product. wikipedia.org

Formation of Unstable Episulfone Intermediates via Carbanion Chemistry

Reactivity of Vinyl Sulfones and Related Unsaturated Sulfones

Vinyl sulfones are potent Michael acceptors, readily undergoing conjugate addition reactions with a variety of nucleophiles. enamine.netnih.govtandfonline.com This reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond. mdpi.com Vinyl sulfones are considered more reactive Michael acceptors than acrylamides. enamine.net The electrophilicity of vinyl sulfones makes them valuable intermediates in organic synthesis. organic-chemistry.orgrsc.org

A wide range of nucleophiles can participate in conjugate addition to vinyl sulfones, including amines, thiols, and organometallic reagents. tandfonline.com The addition of hard nucleophiles, such as oxygen nucleophiles, can sometimes be challenging due to competing reactions like metalation. tandfonline.commdpi.com For instance, treating vinyl sulfones with a base in methanol does not lead to a reaction at room temperature. tandfonline.com However, under Weitz-Scheffer epoxidation conditions, vinyl sulfones can form β-hydroxy sulfones. tandfonline.com

The conjugate addition to vinyl sulfones can be highly stereoselective, particularly when using chiral substrates or catalysts. tandfonline.comnih.gov For example, the addition of α-phenyl α-cyanoacetate to phenyl vinyl sulfone can be catalyzed by cinchona alkaloid derivatives to produce the 1,4-adduct with high enantioselectivity. nih.gov The reactivity of the vinyl sulfone can be further enhanced by introducing strongly electron-withdrawing groups to the phenyl ring of phenyl vinyl sulfone. nih.gov

N-heterocyclic carbenes (NHCs) can catalyze the rearrangement of certain vinyl sulfones. researchgate.netnih.govrsc.org For example, NHCs can catalyze the rearrangement of 1,1-bis(arylsulfonyl)ethylene to the corresponding trans-1,2-bis(phenylsulfonyl)ethylene (B1277389) under mild conditions. researchgate.netnih.govrsc.org This reaction is unusual because the typical substrates for NHC catalysis are carbonyl compounds, not vinyl sulfones. nih.gov

The proposed mechanism involves a conjugate addition of the NHC to the vinyl sulfone, which initiates the process. nih.gov This is followed by a sequence that includes the ejection and subsequent re-addition of a sulfinate ion, a process described as a conjugate addition/Umpolung. researchgate.netnih.gov This rearrangement can be coupled with other reactions, such as cycloadditions, in a one-pot process to generate highly substituted heterocyclic compounds. researchgate.netnih.gov NHCs have also been shown to promote the addition of 1,1-bis(phenylsulfonyl)ethylene (B1206362) to the α-position of α,β-unsaturated aldehydes in a Rauhut-Currier-type reaction. nih.gov

Vinyl sulfones are effective dienophiles in Diels-Alder reactions, serving as synthetic equivalents for ethylene. researchgate.netacs.org The sulfonyl group activates the double bond, making it more reactive towards dienes. mdpi.com This has been utilized in the synthesis of various functionalized six-membered rings. acs.org Phenyl vinyl sulfone, for example, is a commonly used dienophile in these [4+2] cycloaddition reactions. acs.orgresearchgate.net

The dienophilic reactivity of vinyl sulfones can be influenced by substituents. For instance, 1,2-difluorovinylphenylsulfone shows high reactivity with cyclopentadiene. researchgate.net However, its reactions with highly polar dienes can be complex due to competing addition-elimination pathways. researchgate.net The regioselectivity of the Diels-Alder reaction can be controlled by the substitution pattern of the vinyl sulfone, which has been applied in the total synthesis of natural products like (±)-cavicularin. nih.gov

Computational studies have been conducted to investigate the energetics of Diels-Alder reactions involving vinyl sulfone derivatives. wesleyan.edu These studies help in understanding the reversibility and thermodynamic driving forces of such reactions. wesleyan.edu Azabicyclic vinyl sulfones have also been developed for use in bioorthogonal chemistry, where they participate in inverse electron demand Diels-Alder reactions for protein labeling. rsc.org

N-Heterocyclic Carbene-Catalyzed Rearrangements of Vinyl Sulfones

General Reactivity Modes of the Sulfone Functional Group

The sulfonyl group (–SO₂–) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. mdpi.comfiveable.me This property significantly influences the reactivity of molecules containing this functional group. fiveable.me The electron-withdrawing nature of the sulfonyl group can activate adjacent groups for nucleophilic attack and stabilize adjacent carbanions. fiveable.meresearchgate.net

In aromatic systems, the sulfonyl group is a deactivating meta-director in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. viu.ca The electron-withdrawing effect of the sulfonyl group is stronger than that of a carbonyl group. researchgate.net

The introduction of a sulfonyl group can also increase the water solubility of organic compounds, which is beneficial for biological applications. fiveable.me The reactivity of sulfones can be enhanced by the introduction of other electron-withdrawing substituents onto the molecule. nih.gov This activating effect is crucial in various synthetic transformations, including cross-coupling reactions where sulfones can act as coupling partners. nih.gov

Role as Good Leaving Groups (Sulfinate Anion Extrusion)

The sulfonyl group (-SO2-) in sulfones is a notable functional group due to its capacity to act as an effective leaving group, typically departing as a stable sulfinate anion or being eliminated as sulfur dioxide. thieme-connect.com This reactivity is central to several synthetic transformations, most classically exemplified by the Ramberg-Bäcklund reaction. wikipedia.org In this reaction, an α-halo sulfone is converted to an alkene through the extrusion of sulfur dioxide in the presence of a base. wikipedia.org The mechanism involves the formation of a transient, unstable three-membered cyclic sulfone, known as an episulfone or thiirane 1,1-dioxide. wikipedia.org this compound is itself an episulfone, representing the key intermediate of the Ramberg-Bäcklund pathway. wikipedia.orgiupac.org

The propensity of the sulfonyl moiety to be eliminated is evident in the reactions of this compound with strong bases. For instance, treatment with aqueous hydroxide can lead to the cheletropic extrusion of the sulfonyl group to yield ethylene and the sulfite dianion, a process that mirrors the final stage of the Ramberg-Bäcklund reaction. iupac.org This desulfonylation is often facilitated by the inherent strain of the three-membered ring and the thermodynamic stability of the extruded sulfur dioxide molecule.

Research has shown that this extrusion can be prompted by various reagents. Organometallic reagents, for example, can induce desulfonylation to form ethylene and an alkanesulfinate anion. iupac.org Furthermore, modern catalytic methods can facilitate this process; N-heterocyclic carbenes (NHCs) have been shown to promote the ejection of a sulfinate moiety from vinyl sulfone systems, underscoring the sulfinate's role as a competent leaving group. nih.gov

Table 1: Examples of Sulfone/Sulfinate Extrusion Reactions

| Reactant System | Reagent/Conditions | Key Product(s) | Reaction Type |

| This compound | Hydroxide (aqueous) | Ethylene, Sulfite | Cheletropic Extrusion iupac.org |

| α-Halo Sulfone | Strong Base | Alkene, Sulfur Dioxide | Ramberg-Bäcklund Reaction wikipedia.org |

| This compound | Organometallic Reagents | Ethylene, Alkanesulfinate | Desulfonylation iupac.org |

| 1,1-bis(arylsulfonyl)ethylene | N-Heterocyclic Carbene (NHC) | Rearranged 1,2-bis(arylsulfonyl)ethylene | Ejection and re-addition of sulfinate nih.gov |

Stabilization of Adjacent Carbanionic Centers

A defining characteristic of the sulfone group is its powerful electron-withdrawing nature, which enables it to stabilize an adjacent carbanionic center. thieme-connect.comuoguelph.ca This stabilization is a cornerstone of sulfone chemistry, making the protons on the α-carbon (the carbon atom adjacent to the sulfonyl group) significantly more acidic than those in a typical alkane. wikipedia.orguoguelph.ca Consequently, these α-protons can be readily abstracted by a base to form a resonance-stabilized α-sulfonyl carbanion. uoguelph.ca

The precise nature of this stabilization has been a subject of discussion, with proposed mechanisms including polarization, reverse hyperconjugation, and historical suggestions of d-orbital participation. sci-hub.seunl.edu Regardless of the exact electronic contributions, the practical outcome is the formation of a stable carbanion that serves as a versatile nucleophile in a wide array of carbon-carbon bond-forming reactions. uoguelph.ca These α-sulfonyl carbanions can react with a variety of electrophiles, including alkyl halides and epoxides, in reactions such as alkylations and acylations. uoguelph.ca

Computational studies suggest that the geometry of the sulfonyl carbanion is likely planar and that counterions, such as lithium, play a significant role by coordinating with the electronegative oxygen atoms of the sulfone group. uoguelph.caunl.edu This interaction influences the structure and reactivity of the anionic species. unl.edu The ability to generate these stabilized carbanions is fundamental to many of the synthetic applications of sulfones, including this compound and its derivatives. uoguelph.cauwo.ca

Versatile Transformations to Diverse Organic Functional Groups

This compound is a highly reactive molecule that serves as a versatile precursor for a variety of organic functional groups, primarily through its reactions with nucleophiles. iupac.org The high ring strain and the electrophilic nature of the carbon and sulfur atoms make it susceptible to nucleophilic attack, leading to either ring-opening or extrusion products depending on the nucleophile and reaction conditions. iupac.orguwo.ca

The reaction outcomes with different nucleophiles are diverse:

Hydroxide and Alkoxides : The reaction of this compound with hydroxide in water or methoxide (B1231860) in methanol can proceed via two distinct pathways. iupac.orguwo.ca One pathway involves nucleophilic attack at the sulfur atom, leading to a ring-opened 2-hydroxyethanesulfinate anion. iupac.org A second pathway, which is second-order in hydroxide, results in the extrusion of sulfite to form ethylene. iupac.orguwo.ca

Thiolates : Nucleophiles such as thiolates react with this compound to yield 2-substituted ethanesulfinate (B1267084) anions. iupac.org

Amines and Alcohols : While this compound itself reacts, related vinyl sulfones (which can be considered derivatives) are excellent Michael acceptors. tandfonline.com Primary alcohols and sulfur-based nucleophiles add readily to the vinyl sulfone double bond. tandfonline.com The addition of primary amines can be facilitated by catalysts like ytterbium trifluoromethanesulfonate. tandfonline.com

Organometallics : These reagents typically lead to desulfonylation, producing ethylene and an alkanesulfinate anion. iupac.org

These primary transformations convert this compound into other valuable intermediates, significantly broadening its synthetic utility. For instance, the formation of vinyl sulfones from this compound chemistry provides access to a class of compounds that are themselves versatile building blocks for cycloadditions and conjugate additions. nih.govontosight.airesearchgate.net This reactivity allows for the construction of complex carbocyclic and heterocyclic systems. nih.govacs.org

Table 2: Reactivity of this compound and Derivatives with Nucleophiles

| Nucleophile | Reagent System | Key Product(s) | Transformation Type |

| Hydroxide (OH⁻) | This compound | 2-Hydroxyethanesulfinate or Ethylene + Sulfite | Ring-Opening or Extrusion iupac.org |

| Thiolates (RS⁻) | This compound | 2-Substituted ethanesulfinate | Ring-Opening iupac.org |

| Primary Alcohols (R-OH) | mPEG Vinyl Sulfone | PEG-ether sulfone | Michael Addition tandfonline.com |

| Primary Amines (R-NH₂) | mPEG Vinyl Sulfone | PEG-amine sulfone (with catalyst) | Michael Addition tandfonline.com |

| Organometallic Reagents | This compound | Ethylene + Alkanesulfinate | Desulfonylation iupac.org |

Spectroscopic and Analytical Characterization of Ethylene Sulfone and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the key functional groups and understanding the molecular structure of ethylene (B1197577) sulfone and its related compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In the case of ethylene sulfone and its derivatives, the sulfone group (SO2) is a primary focus of analysis.

In a study of disulfide-cross-linked polyethyleneimine with ethylene sulfide (B99878) units, FT-IR spectroscopy was used to confirm the structure of the resulting polymer. researchgate.net The analysis of such spectra allows for the verification of network formation and the identification of key functional groups. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Sulfones

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfone (R-SO₂-R') | Asymmetric S=O Stretch | 1350–1300 | Strong |

| Sulfone (R-SO₂-R') | Symmetric S=O Stretch | 1160–1120 | Strong |

| Aromatic Ether (Ar-O-Ar) | C-O-C Stretch | ~1245 | Strong |

| Aromatic Ring | C-C Stretch | ~1585 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3095–3020 | Medium |

Raman Spectroscopy for Molecular Structure and Conformation Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and for studying molecular conformation in different states. The symmetrical stretching of the SO2 group in sulfones is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. acs.org

Studies on various sulfones, including dimethyl sulfone and bis(4-chlorophenyl)sulfone, have utilized Raman spectroscopy to investigate structural and dynamical behavior. acs.orgresearchgate.net For dimethyl sulfone, the symmetrical stretching of the SO2 group, denoted as ν5(A1), is highly sensitive to coordination with cations. acs.org In the solid state, Raman spectra can reveal information about crystal structure and phase transitions. researchgate.net For example, the Raman spectra of polycrystalline bis(4-chlorophenyl)sulfone and its derivatives have been used to study structural instabilities and phase transitions at different temperatures. researchgate.net

In dialkyl sulfone diimines, Raman spectroscopy has been used to confirm a tetrahedral bonding for sulfur, consistent with C2v local symmetry. acs.org The spectra of these compounds show characteristic bands for the R₂S(NH)₂ group. acs.org

Table 2: Selected Raman Shifts for Sulfone-Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Dimethyl Sulfone | Symmetrical SO₂ stretch (ν₅(A₁)) | ~1140-1145 |

| Dialkyl Sulfone Diimines | NH Stretch | ~3311 |

| Polyphenylene Sulfide | φ − S deformation | ~475 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the detailed structural analysis of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms. numberanalytics.com

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, signal splitting (multiplicity), and integration of the signals are key parameters used for structural determination.

In sulfones, the protons on the carbon atoms adjacent to the sulfonyl group are deshielded due to the electron-withdrawing nature of the SO₂ group, causing their signals to appear at a downfield chemical shift. nih.gov For example, in ethyl phenyl sulfone, the methylene (B1212753) protons (CH₂) of the ethyl group appear as a quartet around 3.09 ppm, while the methyl protons (CH₃) appear as a triplet around 1.30 ppm. rsc.org The aromatic protons typically appear in the range of 7.5-8.0 ppm. rsc.orgchemicalbook.com

The conformation of cyclic sulfones can also be studied using ¹H NMR. For instance, the spectra of pentamethylene sulfoxide (B87167) and sulfone were analyzed at low temperatures to study the separate conformers. nih.gov

Table 3: Representative ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound/Fragment | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| Ethyl Phenyl Sulfone | -CH₂-SO₂- | ~3.09-3.13 | Quartet | CDCl₃ |

| Ethyl Phenyl Sulfone | -CH₃ | ~1.28-1.30 | Triplet | CDCl₃ |

| Ethyl Phenyl Sulfone | Aromatic H | ~7.5-8.0 | Multiplet | CDCl₃ |

| Ethyl Methyl Sulfone | -CH₂-SO₂- | ~3.08 | Quartet | CDCl₃ |

| Ethyl Methyl Sulfone | -SO₂-CH₃ | ~2.94 | Singlet | CDCl₃ |

| Ethyl Methyl Sulfone | -CH₂-CH₃ | ~1.39 | Triplet | CDCl₃ |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of the signal indicates its chemical environment.

Similar to ¹H NMR, the carbon atoms directly bonded to the sulfonyl group in sulfones are deshielded and appear at a downfield chemical shift. libretexts.org In ethyl phenyl sulfone, the carbon of the methylene group adjacent to the sulfonyl group appears around 50.28 ppm. rsc.org The aromatic carbons show signals in the range of 127-139 ppm. rsc.org The chemical shifts in ¹³C NMR are sensitive to substitution and the electronic environment, making it a valuable tool for confirming the structure of complex sulfone derivatives. nih.gov For example, in copoly(ether sulfone)s, the chemical shifts of the quaternary carbons can be used to determine the molar composition of the copolymer. nih.gov

Table 4: Representative ¹³C NMR Chemical Shifts for this compound and Related Compounds

| Compound/Fragment | Carbon Environment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Ethyl Phenyl Sulfone | -CH₂-SO₂- | ~50.28 | CDCl₃ |

| Ethyl Phenyl Sulfone | -CH₃ | ~7.34 | CDCl₃ |

| Ethyl Phenyl Sulfone | Aromatic C (ipso) | ~138.31 | CDCl₃ |

| Ethyl Phenyl Sulfone | Aromatic C | ~127-134 | CDCl₃ |

| Ethyl Methyl Sulfone | -CH₂-SO₂- | ~48.2 | CDCl₃ |

| Ethyl Methyl Sulfone | -SO₂-CH₃ | ~42.3 | CDCl₃ |

| Ethyl Methyl Sulfone | -CH₂-CH₃ | ~6.6 | CDCl₃ |

Advanced NMR Techniques (e.g., ¹⁵N, ³¹P NMR)

While ¹H and ¹³C NMR are the most common techniques, NMR spectroscopy of other nuclei such as ¹⁵N and ³¹P can provide valuable information for specific derivatives of this compound.

For derivatives containing nitrogen, such as sulfone diimines, ¹⁵N NMR could be employed to study the nitrogen environments. acs.org Similarly, for phosphorus-containing derivatives, ³¹P NMR would be the technique of choice to probe the structure and bonding around the phosphorus atom.

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between protons and carbons, which is crucial for the unambiguous structural assignment of complex this compound derivatives. numberanalytics.com These techniques help in piecing together the molecular puzzle by revealing through-bond correlations between different nuclei. numberanalytics.com Solid-state NMR (ssNMR) is another advanced technique that can be used to study the structure and dynamics of polymeric sulfone materials in their solid state. researchgate.netacs.org

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool for the characterization of this compound and its polymeric derivatives, providing detailed information on molecular weight, structure, and chemical composition. free.fr Soft ionization techniques are particularly vital as they allow for the analysis of large, intact molecules without significant fragmentation. free.frmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a highly sensitive and accurate technique for analyzing polymers, including those derived from sulfone-containing monomers. eurogentec.com It provides precise data on polymer length, end-groups, and the presence of any adducts. eurogentec.com This method is particularly well-suited for detecting higher molar-mass species. free.fr

In the analysis of polymers synthesized from monomers like divinyl sulfone (a related vinyl sulfone), MALDI-TOF MS is instrumental in identifying different species within the product mixture. For instance, in the 4-dimethylaminopyridine (B28879) initiated polyaddition of divinyl sulfone with diols such as ethylene glycol, MALDI-TOF analysis can distinguish between the desired polymer chains and other species. researchgate.net It has been used to observe heterotelechelic ethylene glycol vinyl sulfone terminated species and isomeric cyclic structures. researchgate.net

The technique is also definitive for confirming the molecular mass of synthesized sulfone derivatives. In the synthesis of chiral dimethyl-bis(ethylenedithio)tetrathiafulvalene sulfones, MALDI-TOF MS was used to verify the formation of the target molecule by identifying its molecular ion peak. beilstein-journals.org

Furthermore, MALDI-TOF MS is employed to characterize more complex systems like copoly(ether sulfone)s. In studies of functionalized poly(ether sulfone)s, this technique helps to confirm the termination of polymer chains with specific end-groups (e.g., hydroxyl and chlorine) and to identify the presence of cyclic oligomers in the sample. mdpi.com

Table 1: Examples of MALDI-TOF MS Characterization of Sulfone-Containing Compounds This table is interactive. Click on the headers to sort.

| Compound Analyzed | Key Finding | Observed m/z | Reference |

|---|---|---|---|

| Chiral dimethyl-bis(ethylenedithio)tetrathiafulvalene sulfone | Confirmation of successful synthesis | 444 [M]⁺ | beilstein-journals.org |

| Poly(divinyl sulfone-co-ethylene glycol) | Identification of heterotelechelic and cyclic species | Peak series corresponding to polymer structures | researchgate.net |

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS) is another powerful soft ionization technique used extensively in polymer analysis. mdpi.com It is particularly valuable when coupled with liquid chromatography (LC) to separate complex mixtures before analysis, providing both structural information from the mass spectra and quantitative data from the chromatography. nih.gov This hyphenated approach allows for a detailed examination of a polymer's chemical heterogeneity and the distribution of oligomers. nih.gov

ESI-MS is adept at analyzing highly multiply charged polymers, which are often difficult to interpret with mass spectrometry alone. rsc.org The technique can be combined with ion mobility spectrometry (IMS) to reduce the complexity of the mass spectrum. rsc.org For product distribution analysis of this compound polymerization, ESI-ToF-MS can be used to:

Determine End-Group Functionalities: By separating the polymer mixture, different end-groups can be identified and quantified. nih.gov

Analyze Complex Mixtures: The technique can analyze mixtures containing both small (a few kDa) and large (tens of kDa) polymers simultaneously without extensive sample pretreatment. rsc.org

Investigate Degradation: ESI tandem MS has been widely used to study the degradation mechanisms of biodegradable polymers, an application transferable to studying the stability of polysulfones. mdpi.com

A specialized variant, Extractive Electrospray Ionization (EESI-TOF), allows for the online, real-time measurement of aerosol particles, which could be adapted to monitor airborne particles of sulfone-containing polymers without analyte fragmentation. copernicus.org EESI-TOF demonstrates a linear response to mass with low detection limits, making it a sensitive analytical tool. copernicus.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. sigmaaldrich.com The wavelength of maximum absorption (λmax) is influenced by the molecular structure, particularly the extent of conjugation (alternating single and double bonds). utoronto.ca

This compound itself, being a saturated heterocyclic compound, lacks an extended system of conjugated π-electrons. Therefore, it is not expected to show strong absorption in the near-UV or visible regions. Its absorption would primarily occur in the far-UV region. For comparison, its structural relative, ethylene sulfide, has a maximum absorption at 258 nm. nih.gov

In the context of polymers derived from this compound, such as poly(ether sulfone) (PES), the aromatic rings within the polymer backbone constitute chromophores that absorb UV light. The UV-Vis spectra of ethylene-vinyl alcohol (EVOH) copolymers, which also lack strong chromophores, show changes after thermal treatment, indicating the formation of new light-absorbing structures. researchgate.net Similarly, any degradation or modification of polyethylene (B3416737) sulfone that introduces conjugation would lead to a bathochromic (longer wavelength) shift in its UV-Vis spectrum. utoronto.ca The choice of solvent is critical for accurate measurements, as the solvent itself must be transparent in the wavelength range of interest. sigmaaldrich.com

Table 2: Common Solvents for UV-Vis Spectroscopy and their Cutoff Wavelengths This table is interactive. Click on the headers to sort.

| Solvent | UV Cutoff (nm) | Polarity |

|---|---|---|

| Acetonitrile | 190 | Polar aprotic |

| Ethanol | 210 | Polar protic |

| Cyclohexane | 210 | Nonpolar |

| Dichloromethane | 235 | Polar aprotic |

| Chloroform | 245 | Polar aprotic |

| Carbon Tetrachloride | 265 | Nonpolar |

| Dimethyl Sulfoxide | 265 | Polar aprotic |

Source: sigmaaldrich.com

Fluorescence spectroscopy is a highly sensitive technique that involves the excitation of a molecule with light, followed by the measurement of the emitted light (fluorescence). rsc.org While there is limited direct research on the intrinsic fluorescence of this compound, the principles of fluorescence are applied to related materials and in the development of detection systems. rsc.org

Small molecule fluorescent probes are recognized as indispensable tools for detecting a wide range of analytes due to their high sensitivity, selectivity, and low cost. rsc.org For instance, fluorescent probes have been developed for the detection of ethylene gas, a plant hormone. acs.orgresearchgate.net These probes often utilize a metathesis reaction with a Grubbs catalyst, where the presence of ethylene releases a fluorophore, causing a "turn-on" fluorescent signal. sci-hub.se One such system uses a pyrene-tagged Grubbs catalyst and exhibits a detection limit of 0.6 ppm for ethylene. researchgate.net

In the realm of sulfone-containing polymers, studies have shown that some aromatic polysulfones can exhibit fluorescence. Poly(phenyl sulfone) (PPSU), an amber-colored transparent resin, emits bluish-white fluorescence with a maximum emission at 390 nm when excited at 340 nm. researchgate.net Similarly, poly(ether sulfone) (PES) emits short-wavelength light with a maximum at 350 nm. researchgate.net When PES is blended with poly(ethylene naphthalate) (PEN), energy transfer occurs from the PES to the PEN, resulting in an emission spectrum similar to that of PEN alone, with a maximum at 420 nm. researchgate.net This demonstrates that the fluorescence properties of sulfone-containing polymers can be tuned through blending.

Table 3: Fluorescence Properties of Selected Sulfone-Containing Polymers This table is interactive. Click on the headers to sort.

| Polymer | Excitation Max (nm) | Emission Max (nm) | Observation | Reference |

|---|---|---|---|---|

| Poly(phenyl sulfone) (PPSU) | 340 | 390 | Bluish-white fluorescence | researchgate.net |

| Poly(ether sulfone) (PES) | Not specified | 350 | Short-wavelength light emission | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Advanced Structural and Morphological Characterization

The performance and properties of polymers derived from this compound are intrinsically linked to their solid-state structure and morphology. Advanced techniques are employed to characterize these features at various length scales.

For sulfonated poly(arylene ether sulfone) copolymers, which are structurally related to sulfonated polythis compound, atomic force microscopy (AFM) is used to confirm the morphology. vt.edu These studies reveal nanophase separation between the hydrophobic polymer backbone and the hydrophilic (sulfonated) regions, which is crucial for applications like proton exchange membranes. vt.edu The morphology of these self-assembled structures can be controlled, leading to well-connected proton-conductive channels within a stable matrix. mdpi.com

The morphology of poly(ether sulfone) (PES) membranes is heavily influenced by the choice of solvent and fabrication conditions, such as solvent evaporation time prior to coagulation. researchgate.net Scanning electron microscopy (SEM) is used to visualize the membrane structure, including the skin layer, macrovoids, and support layer. These structural aspects directly impact the membrane's filtration performance. researchgate.net

For semi-crystalline polymers, Small-Angle X-ray Scattering (SAXS) is a powerful technique to probe morphological changes in real-time. acs.org In studies of poly(aryl ether ether ketone) (PEEK), a high-performance thermoplastic, SAXS analysis has been used to develop a three-phase, dual lamellar stack model to describe the semicrystalline morphology. acs.org This model includes primary lamellar stacks and secondary stacks that form within amorphous regions during crystallization. Such advanced modeling could be applied to understand the crystallization and morphology of semi-crystalline sulfone-based polymers. The self-assembly of polyethylene-graft-sulfonated polyarylene ether sulfone (PE-g-s-PAES) membranes, driven by the significant differences in surface energy between the hydrophobic polyethylene backbone and the hydrophilic sulfonated side chains, results in a unique morphology with proton-conductive channels embedded within the PE matrix. mdpi.com

Microwave Rotational Spectroscopy for Gas-Phase Structure and Dipole Moment

Microwave rotational spectroscopy is a powerful technique for determining the precise geometric structure and electric dipole moment of molecules in the gas phase. libretexts.org This method relies on the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule. libretexts.org For a molecule to be observable by microwave spectroscopy, it must possess a permanent electric dipole moment. libretexts.org

X-ray Diffraction (XRD) and Scattering Techniques (SAXS, WAXS) for Crystalline Structures

X-ray-based techniques are indispensable for characterizing the solid-state structure of materials, from the atomic arrangement within a crystal lattice to larger-scale morphological features. mdpi.com

Wide-Angle X-ray Scattering (WAXS) provides information about the crystalline structure at the atomic level. nih.govanton-paar.com For polymers derived from this compound, such as poly(ether sulfone) (PES), WAXS is used to determine the degree of crystallinity and the size of the crystallites. researchgate.net The diffraction pattern of a semi-crystalline polymer typically shows sharp peaks superimposed on a broad amorphous halo. The positions of the peaks relate to the unit cell dimensions of the crystal lattice, while the breadth of the peaks can be used to estimate the size of the crystalline domains. researchgate.net For instance, studies on sulfonated poly(ethylene terephthalate) have shown that an increase in ionic groups leads to a decrease in crystallinity. researchgate.net

Small-Angle X-ray Scattering (SAXS) probes larger structural features, typically in the range of 1 to 200 nanometers. nih.govacs.org In the context of semi-crystalline polymers like poly(ethylene oxide)/poly(ether sulfone) (PEO/PES) blends, SAXS is used to investigate the lamellar morphology. acs.org The technique can reveal the long period, which corresponds to the average distance between the centers of adjacent crystalline lamellae. sumitomo-chem.co.jp Real-time SAXS experiments during crystallization have provided insights into the formation of secondary crystalline lamellae between primary ones. acs.org

Electron Microscopy (SEM, TEM) for Morphological Analysis of Polymer Systems

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the surface and internal morphology of materials at high resolution. mdpi.com

Scanning Electron Microscopy (SEM) provides topographical and morphological information about the surface of a sample. libretexts.org In the study of polymer membranes and blends containing sulfone groups, SEM is widely used to examine features like pore structure, surface roughness, and the dispersion of different phases. mdpi.comresearchgate.net For example, SEM images of poly(etheretherketone)/poly(ethersulfone) (PEEK/PES) blends have shown nano- to micro-sized spherical domains of PES within the PEEK matrix, indicating the degree of phase separation and interfacial adhesion. nih.gov In composite membranes, SEM can confirm the uniform distribution of filler particles within the polymer matrix. researchgate.netdeswater.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of thin samples. mdpi.com TEM is particularly useful for visualizing the morphology of polymer blends and composites at the nanoscale. For instance, in the development of thermo-sensitive microgel/poly(ether sulfone) composite membranes, TEM was used to determine the spherical shape and average diameter of the microgels, which were found to be approximately 323 ± 12 nm. semanticscholar.org TEM can also be used to measure the thickness of thin films in composite membranes. mdpi.com

Thermal and Electrochemical Characterization Methods

Understanding the thermal and electrochemical properties of this compound and its derivatives is critical for their application in areas like high-performance polymers and electrolytes for energy storage devices.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.com It is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

For amorphous polymers like polysulfone (PSU), DSC curves typically show a single glass transition. netzsch.com A study on PSU showed a glass transition midpoint temperature of 187°C in the second heating scan. netzsch.com In blends of poly(ethylene oxide) (PEO) and poly(ether sulfone) (PES), the presence of a single, composition-dependent Tg is taken as evidence of miscibility in the amorphous state. deakin.edu.auresearchgate.net DSC can also be used to study phase separation in polymer blends at elevated temperatures. deakin.edu.au For example, in PEEK/PES blends, the inward shift of the glass transitions upon the addition of phenolphthalein (B1677637) indicated increased miscibility. nih.gov

| Material System | Transition | Temperature (°C) | Reference |

| Polysulfone (PSU) | Glass Transition (Tg) | 187 | netzsch.com |

| PEO/PES Blend | Glass Transition (Tg) | Composition-dependent | deakin.edu.auresearchgate.net |

| PEEK/PES with Phenolphthalein | Glass Transition (Tg) | Shifted inward | nih.gov |

| (Co)poly(ether sulfone)s | Glass Transition (Tg) | 179-190 | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition behavior of materials. mdpi.comacs.org

Aromatic poly(ether sulfones) are known for their high thermal stability. mdpi.com TGA studies on various poly(ether sulfone) copolymers have shown that they are generally stable up to high temperatures, with significant weight loss occurring at different stages corresponding to the degradation of specific functional groups and the polymer backbone. mdpi.commdpi.com For instance, certain poly(arylene ether sulfone)s exhibit a 10% weight loss in the temperature range of 431-481°C. researchgate.net The thermal stability can be influenced by the specific chemical structure, with some copolymers degrading in the range of 370 to 650°C. mdpi.comresearchgate.net TGA results for some polyimide films containing sulfone groups showed they maintained their weight within 5% up to 480°C, indicating excellent thermal stability. nih.gov

| Polymer System | Decomposition Onset/Event | Temperature Range (°C) | Char Yield (wt%) | Reference |

| P(ESES-co-ESDPA) Copolymers | Degradation Range | 370-650 | 33-34 | mdpi.com |

| Quaternized Poly(arylene ether sulfone) | Backbone Decomposition | ~400 | - | mdpi.com |

| (Co)poly(ether sulfone)s | 10% Weight Loss | 431-481 | - | researchgate.net |

| Poly(olefin sulfone)s (PBS, PMPS) | Isothermal Decomposition | 145-240 | - | capes.gov.br |

| Polyimide-Sulfone Films | 5% Weight Loss | up to 480 | - | nih.gov |

Electrochemical Impedance Spectroscopy (EIS) for Electrochemical Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical properties of materials, particularly in the context of electrolytes and electrode interfaces in batteries and fuel cells. deswater.comscienceandtechnology.com.vn EIS measures the impedance of a system over a range of frequencies, allowing for the determination of properties like ionic conductivity and charge transfer resistance. nii.ac.jprsc.org

In the development of solid-state electrolytes based on poly(ethylene oxide) (PEO) blended with polysulfone (PSf) and a lithium salt, EIS is used to measure the ionic conductivity. tandfonline.commdpi.com The results show that the conductivity is influenced by the composition of the blend and the temperature. For example, a PEO-PSf (90-10) blend exhibited a conductivity of 1.06 × 10⁻⁶ S/cm at room temperature. tandfonline.com In another study, a PEO-PSf (70-30) blend with a specific ethylene oxide to lithium ratio achieved a conductivity of 1.91 × 10⁻⁴ S/cm at 25°C. mdpi.com EIS is also employed to investigate the interfacial resistance at the electrode-electrolyte boundary. nii.ac.jp Nyquist plots, which are a common way to represent EIS data, can reveal information about different electrochemical processes occurring within the cell. nii.ac.jprsc.org

| Electrolyte System | Composition | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

| PEO-PSf-LiTFSI | 90-10 PEO-PSf | 1.06 × 10⁻⁶ | 20 | tandfonline.com |

| PEO-PSf-LiTFSI | 70-30 PEO-PSf (EO/Li = 16/1) | 1.91 × 10⁻⁴ | 25 | mdpi.com |

| PEO-PVA-PESf-LiTFSI | Composite | 0.83 × 10⁻³ | 60 | rsc.org |

| PEO-PSf-LiTFSI | 70-30 PEO-PSf (EO/Li = 30/1) | 1.17 × 10⁻⁴ | 25 | mdpi.com |

Chromatographic and Other Analytical Techniques

The analysis of this compound and its derivatives relies on a suite of advanced analytical techniques capable of separating complex mixtures, identifying volatile components, and characterizing surface properties. Liquid chromatography-mass spectrometry (LC-MS) is paramount for analyzing non-volatile compounds in mixtures, while gas chromatography (GC) is the standard for volatile analysis. Additionally, static contact angle measurements are employed to determine the surface hydrophilicity of polymeric materials derived from or modified with these sulfones.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of sulfone compounds within complex matrices. researchgate.netresearchgate.net The method's high sensitivity and selectivity make it suitable for analyzing trace levels of these compounds. nih.gov Method development often involves optimizing the separation on a reversed-phase column and fine-tuning the mass spectrometer for the specific analytes. nih.govresearchgate.net

A validated LC-MS/MS method for the quantitative determination of ilaprazole (B1674436) and its metabolites, ilaprazole sulfone and ilaprazole thiol ether, in human plasma highlights the technique's capability. Separation was achieved on a Thermo HyPURITY C18 column with a mobile phase of 10 mmol/L ammonium (B1175870) formate (B1220265) in a water-acetonitrile solution. nih.gov Positive electrospray ionization (ESI) was used for detection, with the system operating in multiple reaction monitoring (MRM) mode for high specificity. nih.gov The method demonstrated linearity over a broad concentration range, with a lower limit of quantification (LLOQ) of 0.06 ng/mL for ilaprazole sulfone. nih.gov

Similarly, a specific and sensitive LC-MS method was developed for estimating phenyl vinyl sulfone. researchgate.net This method utilized a Symmetry C18 column and a mobile phase consisting of 0.1% v/v ammonia (B1221849) buffer and methanol (B129727) (5:95 v/v). researchgate.net Detection was performed using an atomic pressure chemical ionization (APCI) source in positive polarity mode, which yielded a retention time of 2.13 minutes for phenyl vinyl sulfone. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were established at 1.43 ppm and 4.77 ppm, respectively. researchgate.net

Sample preparation for LC-MS analysis is critical. For instance, in the analysis of ethylenethiourea (B1671646) (ETU), a metabolite of ethylenebis(dithiocarbamates), a solid-supported liquid extraction on diatomaceous earth columns is used to extract the analyte from urine samples. publisso.de The eluate is then dried and reconstituted in the mobile phase before injection into the LC-MS/MS system. publisso.de

| Parameter | Method for Ilaprazole Sulfone nih.gov | Method for Phenyl Vinyl Sulfone researchgate.net |

|---|---|---|

| Column | Thermo HyPURITY C18 (150×2.1 mm, 5 μm) | Symmetry C18 (50 × 4.6 mm, 3.5 μm) |

| Mobile Phase | 10 mmol/L ammonium formate water-acetonitrile (50:50, v/v) | 0.1%v/v ammonia buffer to methanol (5:95 v/v) |

| Flow Rate | 0.25 mL/min | 0.45 ml/min |

| Ionization | ESI Positive | APCI Positive |

| LLOQ/LOQ | 0.06 ng/mL | 4.77 ppm |

| Linear Range | 0.06−45.00 ng/mL | 4.77 to 27.00 ppm |

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is an essential technique for the analysis of volatile sulfones and their derivatives. helsinki.fi The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column. iicbe.org For challenging analytes like volatile amines, which can be present in related industrial processes, specialized columns such as the Rtx-Volatile Amine column are used to prevent peak tailing and ensure robust performance, even with repeated water injections. restek.com

A GC/MS method has been successfully developed for confirming the presence of phorate, terbufos, and their sulfoxide and sulfone metabolites in water. oup.com This rapid method utilizes a short capillary GC column and high carrier gas linear velocities, allowing for the separation of all parent compounds and metabolites in under five minutes. oup.com Chemical ionization mass spectrometry provides molecular weight information and confirmatory fragment ions for each analyte. oup.com

High-temperature gas chromatography (HT-GC) is employed for the analysis of high molecular weight compounds like linear alkylbenzene (LAB) sulfones. researchgate.net This technique uses specialty metal capillary columns that can withstand the high temperatures required to volatilize these compounds, enabling their simultaneous quantification alongside unsulfonated LAB. researchgate.net

Sample preparation for GC analysis often involves extraction into a suitable solvent. researchgate.net For the analysis of sulfone drugs like 4,4'-diaminodiphenyl sulfone (DDS), a derivatization step is necessary to convert the compounds into more volatile and detectable forms, such as their corresponding iodo derivatives, which can then be measured by an electron capture detector. acs.org

| Analyte Type | GC Technique | Column Details | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Pesticide Sulfones (Phorate, Terbufos) | Capillary GC/MS | Short capillary column | Separation in < 5 min; Positive ion chemical ionization. | oup.com |

| Linear Alkylbenzene (LAB) Sulfones | High-Temperature GC (HT-GC) | Specialty metal capillary column | Enables quantification of high molecular weight sulfones. | researchgate.net |

| Sulfone Drugs (DDS, MADDS) | Gas Chromatography-ECD | 3% Poly-A-103 | Requires derivatization to iodo-derivatives for detection. | acs.org |

| Alkyl Aryl Sulfones | GC and GC-MS | Not specified | Used to analyze reaction mixtures after silica (B1680970) column cleanup. | mdpi.com |

Static contact angle measurement is a fundamental technique for characterizing the wettability and surface energy of materials, which is particularly relevant for polymeric derivatives of this compound such as poly(ether sulfone) (PES) and other polysulfones. mdpi.comallresist.com The contact angle, formed by a liquid droplet on a solid surface, provides a quantitative measure of surface hydrophilicity; a lower contact angle indicates a more hydrophilic surface. mdpi.comdataphysics-instruments.com

Research on copoly(ether sulfone)s containing diphenolic acid (DPA) units demonstrated a clear relationship between chemical composition and surface properties. As the molar fraction of DPA units in the copolymer increased, the measured water contact angle values decreased, signifying an increase in the material's hydrophilicity. nih.gov

Similarly, the hydrophilicity of poly(ether sulfone) (PES) membranes can be intentionally modified. The addition of hydrophilic additives like silica to the PES casting solution leads to a significant improvement in the membrane's surface hydrophilicity, as evidenced by lower water contact angle measurements. mdpi.com A pristine polysulfone membrane is reported to have a contact angle of approximately 59°, indicating a relatively hydrophobic character. researchgate.net Other studies report a contact angle of 90° for polyethersulfone (PES) and a range of 60-79° for polysulfone (PSU). tstar.comacs.org

The standard procedure for these measurements involves depositing a small droplet of a test liquid (commonly purified water) onto the polymer film surface and measuring the angle at the three-phase boundary using a goniometer. allresist.comdtic.mil The measurements are typically conducted under controlled temperature and humidity to ensure reproducibility. dataphysics-instruments.com

| Material | Modification | Contact Angle (°) | Indicated Property | Reference |

|---|---|---|---|---|

| Polysulfone (PSf) | Virgin Membrane | ~59° | Consistent with literature values for hydrophobicity. | researchgate.net |

| Poly(ether sulfone)s (PES) | Copolymer with increasing diphenolic acid (DPA) units | Decreasing values | Hydrophilicity increases with DPA content. | nih.gov |

| Poly(ether sulfone) (PES) | Addition of silica | Lower than pure PES | Improved surface hydrophilicity. | mdpi.com |

| Polyethersulfone (PES) | Untreated | 90° | Hydrophobic nature. | tstar.com |

| Polysulfone (PSU) | Untreated | 60-79° | Moderate hydrophobicity. | acs.org |

Computational and Theoretical Investigations of Ethylene Sulfone Chemistry

Quantum Chemical Approaches to Sulfone Bonding and Reactivity

Computational chemistry provides powerful tools to investigate the intricate nature of bonding and reactivity in molecules like ethylene (B1197577) sulfone (thiirane 1,1-dioxide). Through various theoretical models, researchers can gain insights into structures, energies, and electronic properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central method for studying the chemistry of cyclic sulfones. It offers a balance between computational cost and accuracy, making it suitable for investigating geometric parameters, reaction pathways, and electronic characteristics.

DFT calculations are instrumental in determining the equilibrium geometry of ethylene sulfone. Theoretical studies consistently highlight the significant ring strain imposed by the sulfone group. vulcanchem.com A defining feature of the this compound structure is its unusually long carbon-carbon (C-C) bond and comparatively short carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds. acs.orgroaldhoffmann.com This geometry is a direct consequence of the electronic interactions within the three-membered ring.

One theoretical study using ab initio molecular orbital calculations, a method related to DFT, optimized the geometries of several sulfones. For thiirane-1,1-dioxide, the calculated bond lengths were found to be in satisfactory agreement with experimental values where available. researchgate.net Another analysis, viewing the molecule as a complex of ethylene and sulfur dioxide (SO2), attributes the elongated C-C bond to electronic factors. acs.orgroaldhoffmann.com DFT calculations on related phosphine-sulfonate palladium complexes have also been used to optimize and understand the geometries of active catalyst species. mdpi.com

| Parameter | Calculated Value (Method) | Experimental Value (Microwave Spectroscopy) |

|---|---|---|

| C-C Bond Length | 1.590 Å (Microwave) cdnsciencepub.com | 1.590 Å cdnsciencepub.com |

| C-S Bond Length | 1.731 Å (Microwave) cdnsciencepub.com | 1.731 Å cdnsciencepub.com |

| S-O Bond Length | 1.439 Å (Microwave) cdnsciencepub.com | 1.439 Å cdnsciencepub.com |

DFT calculations are crucial for mapping the potential energy surfaces of reactions involving this compound. This includes the characterization of short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products.

For instance, in the palladium-catalyzed copolymerization of ethylene and methyl vinyl sulfone, DFT has been used to identify various transition states. mdpi.com These include states for cis/trans isomerization (ATS2Eiso), ethylene insertion (ATS3E), and chain propagation. mdpi.com The calculations reveal that isomerization is a necessary step before the insertion of ethylene into the polymer chain. mdpi.com

In ring-opening reactions, DFT can elucidate the structures of transition states and intermediates. For example, in the sulfenofunctionalization of alkenes, which can proceed through a thiiranium ion intermediate, DFT calculations have helped to distinguish between different possible cyclization pathways (e.g., 5-exo vs. 6-endo) by comparing the energies of the respective transition states. nih.gov Studies on the ring-opening of substituted thiiranes with amines show that the reaction pathway and the stability of the transition states are influenced by conjugative effects of substituents. colab.ws Similarly, DFT investigations into the diastereoconvergent oxidation of related cyclic compounds revealed that the process involves a ring-opening and recyclization mechanism, with calculated barriers of a reasonable magnitude for a room temperature reaction. chinesechemsoc.org

A key application of DFT is the calculation of reaction energetics, providing quantitative data on activation energies (Ea) and Gibbs free energies (ΔG). This information is vital for predicting reaction feasibility and understanding rate-determining steps.

DFT has also been used to compare the energetics of different reaction mechanisms. In the reaction between polysulfides and ethylene carbonate, calculations showed that attack at the ethyl carbon is more favorable than attack at the carbonyl carbon based on activation and Gibbs free energies. researchgate.net In another study on cyclic vinyl sulfones, the calculated difference in the heat of formation (ΔHf) between two conformers (0.93 kcal/mol) was in excellent agreement with the experimental energy difference (0.8 kcal/mol). beilstein-journals.org

| Reaction / Process | Catalyst System / Conditions | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Cis/trans Isomerization | Phosphine-sulfonate Palladium | 20.2 (ΔG‡) | mdpi.com |

| Ethylene Insertion (Initiation) | Phosphine-sulfonate Palladium | 26.4 (ΔG‡) | mdpi.com |

| Chain Propagation (Ethylene insertion) | Phosphine-sulfonate Palladium | 21.8 (ΔG‡) | mdpi.com |

| Ring Opening of anti-diastereomer | ωB97M-V/def2-QZVP//PBE0-D3/def2-SVP | 21.4 (89.5 kJ/mol) | chinesechemsoc.org |

| Methane (B114726) Activation (SOCM) | Microkinetic simulation | 13.6 (57 kJ/mol) | pnas.org |

DFT provides detailed information about the electronic structure, including charge distribution and the nature of frontier molecular orbitals (HOMO and LUMO). In this compound and related molecules, the sulfone group is strongly electron-withdrawing. vulcanchem.com This polarization is key to its reactivity. DFT calculations on a fluorinated analog showed a 20% reduction in the LUMO energy compared to non-fluorinated versions, enhancing its electrophilicity and facilitating nucleophilic attack at the sulfur atom. vulcanchem.com

Analysis of frontier orbitals is essential for understanding reactivity, particularly in catalysis and cycloadditions. studyorgo.com In the copolymerization of ethylene and methyl vinyl sulfone, the interaction between the LUMO of the palladium catalyst and the HOMO of the incoming ethylene monomer is a key step. mdpi.com Similarly, the binding of ethylene to metal centers like titanium involves σ overlap from the filled ethylene π orbital to an empty metal d-orbital, and π back-donation from a semi-occupied metal d-orbital to the empty ethylene π* orbital. researchgate.net This classic Dewar-Chatt-Duncanson model of bonding is supported by DFT calculations and explains the rehybridization and bond elongation upon adsorption. diva-portal.org

The charge distribution and orbital interactions within the this compound ring itself are responsible for its unique geometry. The interaction between the ethylene fragment orbitals and the SO2 fragment orbitals leads to a withdrawal of bonding electron density from the ethylene π level, weakening and lengthening the C-C bond. acs.orgroaldhoffmann.com

Determination of Reaction Energetics (Activation and Gibbs Free Energies)

Molecular Orbital Theory and Bonding Analysis in Sulfur-Containing Heterocycles

Molecular Orbital (MO) theory offers a fundamental framework for understanding the bonding in molecules like this compound. A particularly insightful approach, supported by extended Hückel and ab initio calculations, describes the molecule as a complex formed from the interaction of an ethylene fragment and an SO2 fragment. acs.orgroaldhoffmann.comcdnsciencepub.com

This model effectively explains the unusual bond lengths observed in this compound. acs.orgroaldhoffmann.com The bonding can be dissected into two main interactions:

σ-Donation: Electron density is donated from the filled π-bonding orbital of the ethylene fragment to a low-lying, empty acceptor orbital of the SO2 fragment. This interaction removes electron density from the C-C bonding region.

π-Back-donation: Electron density is donated from a filled orbital of the SO2 fragment into the empty π* antibonding orbital of the ethylene fragment. Populating the ethylene π* orbital directly weakens the C-C bond. acs.orgroaldhoffmann.com

Both of these interactions contribute to the weakening and lengthening of the C-C bond compared to a typical double or single bond. acs.org The SO2 group is particularly effective at this; its orbitals are well-suited in energy and symmetry to strongly interact with the ethylene π system, leading to more significant population of the ethylene π* orbital than in the analogous ethylene episulfide (thiirane) or episulfoxide. acs.orgroaldhoffmann.com This MO analysis not only rationalizes the observed structure but also correctly predicts that the thermal ring-opening of this compound should proceed via a disrotatory pathway. acs.orgroaldhoffmann.com

Comparative Bonding Analysis of Thiirane (B1199164), Thiirane 1-Oxide, and Thiirane 1,1-Dioxide

The progressive oxidation of the sulfur atom in the three-membered thiirane ring leads to significant and non-intuitive changes in the molecule's geometry. A comparative analysis of thiirane, thiirane 1-oxide (ethylene episulfoxide), and thiirane 1,1-dioxide (this compound) reveals a remarkable trend in carbon-carbon and carbon-sulfur bond lengths. acs.orgroaldhoffmann.com

Ab initio molecular orbital calculations and experimental data from microwave spectroscopy show that the geometries of thiirane and thiirane 1-oxide are relatively "normal," with C-C and C-S bond distances falling within expected ranges. acs.orgroaldhoffmann.com In stark contrast, thiirane 1,1-dioxide features an unusually long C-C bond and significantly shorter C-S bonds. acs.orgroaldhoffmann.com This suggests a fundamental shift in the electronic structure of the ring upon the second oxidation of the sulfur atom.

Theoretical calculations, such as those at the STO-3G* level, have successfully reproduced these geometric trends. researchgate.netcdnsciencepub.com The analysis of the bonding in these molecules can be approached by considering them as complexes formed between an ethylene fragment and a sulfur atom (S), a sulfinyl group (SO), or a sulfonyl group (SO₂), respectively. acs.orgroaldhoffmann.com This approach helps to rationalize the observed structural changes.

| Compound | C-C Bond Length (Å) | C-S Bond Length (Å) | Source |

|---|---|---|---|

| Thiirane (Ethylene Sulfide) | 1.492 | 1.819 | acs.org |

| Thiirane 1-Oxide (Ethylene Episulfoxide) | 1.504 | 1.822 | acs.org |

| Thiirane 1,1-Dioxide (this compound) | 1.590 | 1.731 | acs.org |

Theoretical Explanations for Anomaly in Carbon-Carbon Bond Lengths in Episulfones

The exceptionally long C-C bond in thiirane 1,1-dioxide (1.590 Å) compared to thiirane (1.492 Å) and even ethane (B1197151) (typically ~1.54 Å) is a significant structural anomaly that has been a subject of theoretical investigation. acs.orghokudai.ac.jp The explanation lies in the nature of the orbital interactions between the ethylene fragment and the SO₂ group. acs.orgroaldhoffmann.com

Two primary factors, derived from a fragment molecular orbital analysis, contribute to the weakening and lengthening of the C-C bond in the episulfone: acs.orgroaldhoffmann.com

Interaction with Ethylene π * Orbital : The SO₂ fragment possesses a low-lying acceptor orbital of the correct symmetry to interact with the π* (antibonding) orbital of the ethylene fragment. acs.orgroaldhoffmann.com This interaction leads to a transfer of electron density into the ethylene π* orbital. Populating this antibonding orbital effectively weakens the C-C bond, causing it to lengthen. The SO₂ group is a much better π-acceptor than the sulfur atom in thiirane, making this effect much more pronounced in the sulfone. acs.org

Interaction with Ethylene π Orbital : The SO₂ fragment can also withdraw electron density from the π (bonding) orbital of the ethylene fragment. acs.orgroaldhoffmann.com This interaction is enhanced if sulfur 3d orbitals are included in the calculation, as they improve the overlap and increase the withdrawal of bonding electron density. acs.org This depletion of electrons from the C-C bonding orbital further contributes to its weakening.

Essentially, the SO₂ group acts as both a strong σ-acceptor and π-acceptor, pulling electron density from the C-C bonding region and pushing it into the C-C antibonding region, resulting in a significantly longer and weaker bond. acs.orgroaldhoffmann.com

Predictions for Ring Opening Stereochemistry (Conrotatory vs. Disrotatory)

The electronic structure that explains the anomalous C-C bond length also dictates the stereochemical course of the thermal ring-opening of these three-membered rings. Based on orbital symmetry conservation principles, theoretical analyses predict distinct stereochemical outcomes for the thermal decomposition of thiirane and thiirane 1,1-dioxide. acs.orgroaldhoffmann.com

The thermal electrocyclic ring-opening of a cyclobutene (B1205218) to a butadiene is a classic example where a 4π-electron system undergoes a conrotatory opening. imperial.ac.uk Conversely, a 6π-electron system like the cyclohexadiene-hexatriene isomerization proceeds via a disrotatory path. imperial.ac.uk

In the case of episulfones, the analysis of the frontier molecular orbitals leads to the prediction that the thermal decomposition of thiirane 1,1-dioxide into ethylene and sulfur dioxide should proceed through a disrotatory pathway. acs.orgroaldhoffmann.com This is in contrast to the predicted ring-opening of thiirane, which is expected to follow a conrotatory path. acs.orgroaldhoffmann.com These predictions are based on the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system and how that symmetry is conserved as the C-C bond breaks and the molecule fragments.

Computational Modeling of Sulfone-Related Chemical Systems

DFT Studies on Copolymerization Mechanisms (e.g., Ethylene/Methyl Vinyl Sulfone)